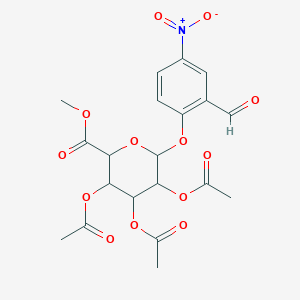

2-(2-Formyl-4-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

The compound 2-(2-Formyl-4-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS: 148579-83-3) is a highly functionalized tetrahydropyran derivative. Its structure features:

- A tetrahydro-2H-pyran core with triacetate groups at positions 3, 4, and 3.

- A methoxycarbonyl group at position 4.

- A 2-formyl-4-nitrophenoxy substituent at position 2.

This compound is typically synthesized via regioselective glycosylation or esterification reactions, with applications in drug intermediates and glycoscience research . It is commercially available at ≥98% purity, reflecting its utility in precision chemical synthesis .

Properties

Molecular Formula |

C20H21NO13 |

|---|---|

Molecular Weight |

483.4 g/mol |

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-(2-formyl-4-nitrophenoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-13(21(27)28)7-12(14)8-22/h5-8,15-18,20H,1-4H3 |

InChI Key |

LPLDMUGULFEJJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Biological Activity

2-(2-Formyl-4-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 148579-83-3) is a complex organic compound notable for its unique structural features, including a tetrahydropyran ring and various functional groups such as aldehyde, nitro, and methoxycarbonyl moieties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C20H21NO13, with a molar mass of 483.38 g/mol. The compound is characterized by its predicted density of 1.44 g/cm³ and a boiling point of approximately 583.6 °C .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may engage in hydrogen bonding or hydrophobic interactions due to the presence of polar and nonpolar regions within the molecule. These interactions could facilitate the compound's potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing nitrophenol groups have shown significant activity against various bacterial strains. The presence of the nitro group in this compound may enhance its efficacy against pathogens through mechanisms such as disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The results indicate that it may induce apoptosis in cancerous cells while sparing normal cells, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | 1040920-70-4 | 0.84 | Hydroxymethyl substitution |

| (2S,3R,4S,5R)-5-Hydroxy-2-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4-diyl diacetate | 162088-91-7 | 0.84 | Hydroxy group at position 5 |

| 4-Nitrophenyl 4,6-O-Benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | 26255-68-5 | 0.85 | Glycosidic linkage |

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of nitrophenol demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the nitrophenol group could enhance activity.

- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related analogs:

Key Observations :

- The target compound is distinguished by the formyl-nitro combination on the phenoxy group, enhancing electrophilic reactivity for conjugation reactions .

- Analogs with hydroxymethyl (e.g., 148579-94-6) prioritize stability over reactivity, making them suitable for prodrug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.